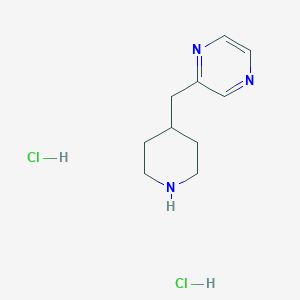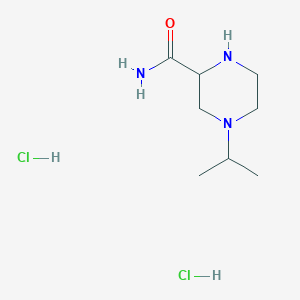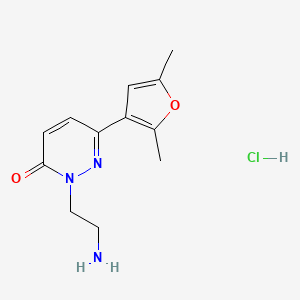
2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride
概要
説明
2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through various cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the chloro group at the 2-position of the pyrazine ring.
Attachment of the piperidine ring: This step involves the formation of a bond between the pyrazine ring and the piperidine ring, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives of the compound.
Reduction: May yield reduced derivatives.
Substitution: May yield various substituted pyrazine derivatives.
科学的研究の応用
2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of new chemical entities.
Catalysis: Employed in catalytic reactions to facilitate various chemical transformations.
Biology
Biological assays: Used in various biological assays to study its effects on different biological systems.
Enzyme inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug development: Explored for its potential therapeutic effects in the treatment of various diseases.
Pharmacological studies: Used in studies to understand its pharmacokinetics and pharmacodynamics.
Industry
Material science: Utilized in the development of new materials with specific properties.
Chemical manufacturing: Employed in the production of various chemical products.
作用機序
The mechanism of action of 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interaction with specific receptors on cell surfaces.
Enzyme inhibition: Inhibition of key enzymes involved in various biological processes.
Signal transduction pathways: Modulation of signal transduction pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
- 2-Chloro-6-(1-ethylpiperidin-2-yl)pyrazine dihydrochloride
- 2-Chloro-6-(1-propylpiperidin-2-yl)pyrazine dihydrochloride
Uniqueness
2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride is unique due to its specific substitution pattern and the presence of the isopropyl group on the piperidine ring. This structural feature may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-chloro-6-(1-propan-2-ylpiperidin-2-yl)pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.2ClH/c1-9(2)16-6-4-3-5-11(16)10-7-14-8-12(13)15-10;;/h7-9,11H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXODYRAAQXBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C2=CN=CC(=N2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)




![3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402475.png)

![4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402478.png)
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt](/img/structure/B1402479.png)


![5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride](/img/structure/B1402483.png)

